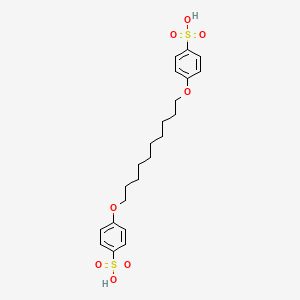

4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid is a chemical compound with the molecular formula C22H30O8S2 and a molecular weight of 486.599 g/mol . It is also known by its systematic name, benzenesulfonic acid, 4,4’-[1,10-decanediylbis(oxy)]bis- . This compound is characterized by the presence of sulfonic acid groups and a long alkyl chain, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid typically involves the reaction of decyl alcohol with 4-sulfophenol in the presence of a strong acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of the alcohol reacts with the phenolic hydroxyl group, forming an ether linkage . The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The sulfonic acid groups can be oxidized to form sulfonate salts.

Reduction: The aromatic ring can undergo reduction reactions under specific conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid groups act as directing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Sulfonate salts.

Reduction: Reduced aromatic compounds.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of detergents, cleaning agents, and other industrial products.

Mechanism of Action

The mechanism of action of 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid involves its ability to interact with both hydrophobic and hydrophilic environments. The long alkyl chain allows it to embed in lipid bilayers, while the sulfonic acid groups interact with aqueous environments. This dual functionality makes it an effective surfactant and emulsifier .

Comparison with Similar Compounds

Similar Compounds

4-((10-(4-Sulfophenoxy)decoxy)benzenesulfonic acid: Similar in structure but with slight variations in the alkyl chain length.

1,10-Bis(4-sulfophenoxy)decane: Another compound with similar functional groups but different molecular connectivity.

Uniqueness

4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid stands out due to its specific combination of a long alkyl chain and sulfonic acid groups, providing unique properties such as high solubility in water and strong surfactant capabilities .

Biological Activity

4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid, also known as a complex organic compound, is characterized by its unique structural components, including a benzenesulfonic acid moiety linked to a decyl chain through an ether bond, and a sulfophenoxy group. Its molecular formula is C22H30O8S2, with a molecular weight of approximately 478.60 g/mol. This compound is primarily categorized as an anionic surfactant , which gives it significant relevance in various industrial applications due to its surfactant properties and potential biological activities.

Structural Characteristics

The structure of this compound allows it to exhibit both hydrophobic and hydrophilic characteristics. This amphiphilic nature enhances its effectiveness as a surfactant and suggests potential interactions with biological membranes, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its antimicrobial properties, cytotoxicity, and interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity . When combined with other surfactants or agents, it may enhance cleaning efficiency or antimicrobial effects. This synergistic potential is attributed to its ability to disrupt microbial membranes due to its surfactant properties, making it effective against a range of bacteria and fungi.

The mechanism of action for the biological activity of this compound likely involves its interaction with lipid membranes. The compound's cationic and hydrophobic residues promote strong electrostatic interactions with negatively charged bacterial surfaces, facilitating membrane disruption . This mechanism is crucial for understanding its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison can be made with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Dodecylbenzenesulfonic acid | C18H30O3S | Commonly used as a surfactant in detergents |

| Sodium dodecylbenzene sulfonate | C12H25NaO3S | Widely used in household cleaning products |

| Disodium dodecyl(sulfophenoxy)-benzenesulfonate | C24H34O7S2 | Similar structure but different ionic properties |

The comparative analysis highlights the unique structural arrangement of this compound, which combines hydrophobic and hydrophilic characteristics effectively.

Case Studies

Several studies have investigated the environmental and health effects of related compounds. For example, linear alkylbenzenesulfonates (LAS), which share structural similarities, have been evaluated for their toxicity and biodegradation profiles. These studies indicate that while these compounds can be effective in industrial applications, they also pose risks such as skin irritation and potential environmental impacts due to their persistence .

Properties

CAS No. |

61575-12-0 |

|---|---|

Molecular Formula |

C22H30O8S2 |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

4-[10-(4-sulfophenoxy)decoxy]benzenesulfonic acid |

InChI |

InChI=1S/C22H30O8S2/c23-31(24,25)21-13-9-19(10-14-21)29-17-7-5-3-1-2-4-6-8-18-30-20-11-15-22(16-12-20)32(26,27)28/h9-16H,1-8,17-18H2,(H,23,24,25)(H,26,27,28) |

InChI Key |

DKEYFPUXDZCQIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCCCCCCOC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.